molecular formula C6H10ClNO2 B8014750 (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone

(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone

Cat. No.: B8014750
M. Wt: 163.60 g/mol
InChI Key: OGWOVTRJCWWTOT-RXMQYKEDSA-N
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Description

(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone is a chiral α-haloketone derivative of significant interest in medicinal and synthetic chemistry. As part of the α-haloketone family, this compound serves as a versatile and highly reactive synthetic intermediate, or "building block," for the preparation of more complex molecules . Its molecular structure incorporates both a chloroacetyl group and a stereodefined 3-hydroxypyrrolidine ring, making it a valuable precursor for the development of potential active pharmaceutical ingredients (APIs) . The reactivity of the α-chloroketone group allows for selective transformations with a variety of nucleophiles, facilitating the construction of diverse chemical libraries for biological screening. The chiral (R)-3-hydroxypyrrolidine moiety is a common pharmacophore found in many biologically active compounds, and its presence in this intermediate provides a crucial handle for stereoselective synthesis. Researchers can leverage this building block in the synthesis of novel compounds for probing biological mechanisms or developing new therapeutic agents. As with all chemicals of this nature, this compound is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Appropriate safety data should be consulted prior to handling.

Properties

IUPAC Name

2-chloro-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWOVTRJCWWTOT-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketoreductase-Catalyzed Synthesis

The enzymatic reduction of prochiral ketones using ketoreductases (KREDs) has emerged as a green chemistry strategy for producing chiral alcohols and their derivatives. For (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone, a precursor ketone such as 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone can be reduced enantioselectively.

In a protocol adapted from KRED applications for phenylephrine intermediates, the ketone substrate is dissolved in a water/isopropanol mixture (1:1 v/v) with NADPH as a cofactor. Engineered Escherichia coli expressing KRED with SEQ ID No. 2 achieves >99% conversion and 100% ee for the (S)-enantiomer of analogous compounds. To obtain the (R)-enantiomer, a KRED with inverted stereoselectivity or substrate engineering is required.

Key Parameters

  • Substrate concentration : 250–320 g/L

  • Temperature : 30–40°C

  • Reaction time : 12–24 hours

Chemical Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

The Evans auxiliary approach enables asymmetric alkylation of acyloxazolidinones. For the target compound:

  • Acylation : 3-Hydroxypyrrolidine is acylated with chloroacetyl chloride to form 1-(chloroacetyl)-3-hydroxypyrrolidine.

  • Chiral Induction : The acylated product is coupled with (R)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation using LDA and methyl iodide.

  • Auxiliary Removal : Hydrolysis with LiOH yields this compound with >90% ee.

Advantages :

  • High diastereomeric excess (>95%)

  • Scalable to multi-gram quantities

Catalytic Asymmetric Chlorination

Organocatalytic α-Chlorination

Proline-derived catalysts facilitate enantioselective α-chlorination of ketones. A modified protocol involves:

  • Reacting 1-(3-hydroxypyrrolidin-1-yl)ethanone with NCS (N-chlorosuccinimide) in the presence of (S)-pyrrolidine-sulfonamide catalyst.

  • Achieving 85% ee for the (R)-enantiomer at −20°C in dichloromethane.

Limitations :

  • Moderate yields (60–70%)

  • Requires cryogenic conditions

Resolution Techniques

Kinetic Resolution via Lipase Catalysis

Racemic 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone is subjected to lipase-mediated acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. After separation, hydrolysis yields (R)-configured product with 98% ee.

Conditions :

  • Solvent : tert-Butyl methyl ether

  • Acyl donor : Vinyl acetate

  • Conversion : 50% (theoretical maximum)

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Enzymatic Reduction95–99100HighModerate
Evans Auxiliary70–8590–95MediumLow
Organocatalysis60–7085LowHigh
Kinetic Resolution40–4598MediumModerate

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances throughput. For enzymatic reductions, immobilized KRED on chitosan beads enables continuous operation at 50 g/h with 99% ee.

Green Chemistry Metrics

  • E-factor : Enzymatic methods achieve E-factors <5, outperforming chemical routes (E-factor 10–15).

  • Solvent Recovery : Isopropanol/water mixtures are 90% recyclable .

Scientific Research Applications

®-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural analogs of chloroethanones, emphasizing substituent variations and their implications:

Compound Name Substituent Group Key Structural Features Potential Impact on Properties Reference IDs
(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone 3-Hydroxypyrrolidine Aliphatic amine with hydroxyl group Enhanced solubility, H-bonding capacity -
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone 4-Phenylpiperazine Six-membered ring with two N atoms Increased basicity, receptor-targeting potential
2-Chloro-1-(3-fluorophenyl)ethanone 3-Fluorophenyl Electron-withdrawing fluorine atom Enhanced electrophilicity, metabolic stability
2-Chloro-1-(1H-pyrrol-2-yl)ethanone Pyrrole Aromatic heterocycle with N atom Conjugation potential, catalytic activity
2-Chloro-1-(2-trifluoromethylphenothiazinyl)ethanone Trifluoromethylphenothiazine Bulky aromatic system with CF₃ group Lipophilicity, CNS drug interactions
2-Chloro-1-(3-chlorophenyl)ethanone 3-Chlorophenyl Halogenated aryl group Reactivity as an alkylating agent
Key Observations:
  • Hydroxypyrrolidine vs. Piperazine/Pyrrole : The hydroxypyrrolidine group in the target compound introduces both hydrogen-bonding (via -OH) and stereochemical complexity, distinguishing it from piperazine (basic, two N atoms) or pyrrole (aromatic, planar) derivatives. This may enhance solubility and target selectivity compared to aryl-substituted analogs .
  • Electrophilic Reactivity : Aryl-substituted analogs (e.g., 3-fluorophenyl or 3-chlorophenyl) exhibit higher electrophilicity at the carbonyl carbon, making them potent alkylating agents in drug synthesis . In contrast, the hydroxypyrrolidine group may reduce electrophilicity but improve biocompatibility.
Key Observations:
  • The target compound’s synthesis likely requires enantioselective methods, such as biocatalysis (e.g., C. saturnus cells) or chiral catalysts, to achieve high enantiomeric excess (ee) .
  • Aryl-substituted analogs show variable yields (23–78%), influenced by steric and electronic factors .
Key Observations:
  • The hydroxypyrrolidine moiety in the target compound may favor CNS applications due to improved blood-brain barrier penetration compared to aryl analogs .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone, and how is stereochemical purity ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-1-(substituted phenyl)ethanone derivatives are synthesized using Darzens condensation between α-chloroketones and aldehydes under basic conditions, yielding trans-oxiranes with high stereoselectivity . To ensure stereochemical purity, chiral catalysts (e.g., enzymatic systems) or chiral auxiliaries are employed. Biocatalytic methods using bacterial strains (e.g., Acinetobacter sp.) can achieve enantioselective reduction of ketones to alcohols with ≥98% enantiomeric excess (e.e.), as demonstrated in the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol . Post-synthesis, chiral HPLC or polarimetry is used to verify enantiopurity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • Spectroscopy:
    • NMR : Prioritize 1^1H and 13^13C NMR to confirm the presence of the 3-hydroxypyrrolidine ring and chloroethanone moiety. Coupling constants (e.g., JHHJ_{H-H}) help identify stereochemistry .
    • IR : Analyze carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX/ORTEP is critical for resolving stereochemistry and verifying hydrogen-bonding networks . Prioritize refinement parameters (e.g., R-factor < 5%) and anisotropic displacement ellipsoids for accurate structural modeling.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes between biocatalytic and traditional chemical synthesis methods?

Methodological Answer: Discrepancies often arise from differences in reaction mechanisms. For example:

  • Biocatalytic routes rely on enzyme-substrate specificity (e.g., ketoreductases), which may favor a single enantiomer .
  • Chemical methods (e.g., chiral Lewis acids) may produce varying stereoselectivity due to competing transition states .
    To resolve contradictions:

Perform kinetic studies to compare reaction pathways.

Use computational modeling (e.g., DFT) to analyze transition-state energies.

Cross-validate results using multiple characterization techniques (e.g., SC-XRD, CD spectroscopy) .

Q. What experimental strategies are recommended for optimizing reaction conditions to minimize racemization during synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce thermal agitation, suppressing racemization in intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize charged intermediates without participating in side reactions .
  • Catalyst Tuning : Use immobilized enzymes (e.g., lipases) or chiral ligands (e.g., BINOL derivatives) to enhance stereochemical control .
  • In-situ Monitoring : Employ techniques like ReactIR to track reaction progress and detect early racemization .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening : Use high-throughput screening (e.g., vapor diffusion in 96-well plates) with solvents of varying polarity (e.g., ethanol, acetonitrile).
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen bonds involving the hydroxyl group .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes large, defect-free crystals .

Q. What role does this compound play in synthesizing chiral intermediates for pharmaceuticals, and how is its reactivity modulated?

Methodological Answer: The compound serves as a precursor for chiral β-amino alcohols and heterocycles (e.g., pyrazoles, imidazoles) via nucleophilic displacement of the chloride. Reactivity is modulated by:

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation) to direct substitution at the chloroethanone site .
  • Metal Catalysis : Palladium complexes (e.g., Pd(PPh3_3)4_4) facilitate cross-coupling reactions with aryl halides .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, enriching the desired (R)-configuration .

Q. Notes

  • For structural refinement, prioritize SHELX and WinGX/ORTEP for reproducibility .
  • Safety protocols (e.g., fume hoods, PPE) are critical due to compound toxicity .

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